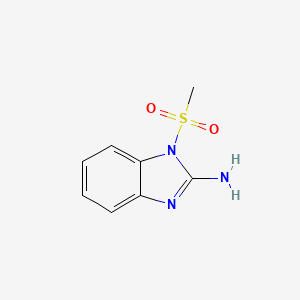

1-(甲磺酰基)-1H-苯并咪唑-2-胺

描述

1-(Methylsulfonyl)-1H-benzimidazol-2-amine is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions .

Synthesis Analysis

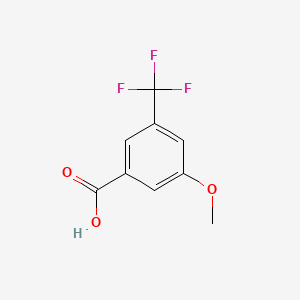

The synthesis of 1-(Methylsulfonyl)-1H-benzimidazol-2-amine or similar compounds often involves various chemical reactions. For instance, a series of hydrazones incorporating a 4-methylsulfonylbenzene scaffold were synthesized and analyzed for their potential antitumor activity . Another study reported the synthesis of 2-(4-(methylsulfonyl)phenyl)benzimidazoles as selective cyclooxygenase-2 inhibitors .Molecular Structure Analysis

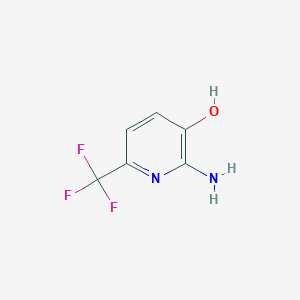

The molecular structure of 1-(Methylsulfonyl)-1H-benzimidazol-2-amine is characterized by the presence of a benzimidazole ring fused with a methylsulfonyl group . The benzimidazole ring is a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole .Chemical Reactions Analysis

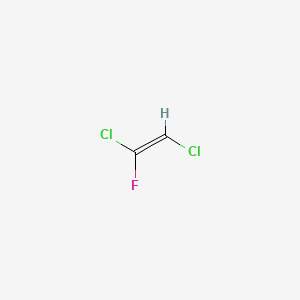

The chemical reactions involving 1-(Methylsulfonyl)-1H-benzimidazol-2-amine or similar compounds can be diverse. For example, a new Julia-type methylenation reagent, 1-methyl-2-(methylsulfonyl)benzimidazole, reacts with a variety of aldehydes and ketones to give the corresponding terminal alkenes in high yields .科学研究应用

-

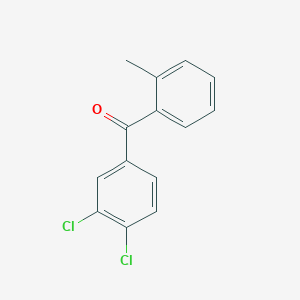

Cyclooxygenase-2 Inhibitors : A novel series of benzimidazole derivatives wherein 4- (methylsulfonyl) phenyl pharmacophore attached via its C-2 position was designed and synthesized . These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenese-2 (COX-2) inhibitors . Several compounds showed selective inhibition to (COX-2) isozyme . Compound 11b showed the most potent (COX-2) inhibitory activity with (IC 50 = 0.10 μM) and selectivity index (SI = 134) . The tested compounds also have shown good anti-inflammatory activity .

-

Indole Derivatives : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that “1-(Methylsulfonyl)-1H-benzimidazol-2-amine”, being a benzimidazole derivative, might also have potential in these areas.

-

Dietary Supplement : Methylsulfonylmethane (MSM), a compound containing a similar methylsulfonyl group, has become a popular dietary supplement used for a variety of purposes, including its most common use as an anti-inflammatory agent . It’s possible that “1-(Methylsulfonyl)-1H-benzimidazol-2-amine” might have similar applications.

-

Ionic Liquids : Some ionic liquids, such as 1-methyl and 1,2-dimethyl, 3-propyl imidazolium bis (trifluoromethanesulfonyl) imide, have displayed improved thermal, chemical, and electrochemical properties compared to volatile organic compounds . These ionic liquids have been considered for promising applications in various fields such as electrochemistry, inorganic chemistry, catalysis, engineering, spectroscopy, and material science . Given the similar structure, “1-(Methylsulfonyl)-1H-benzimidazol-2-amine” might also have potential in these areas.

-

Antiviral Agents : Indole derivatives, which share a similar structure with “1-(Methylsulfonyl)-1H-benzimidazol-2-amine”, have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives showed inhibitory activity against influenza A .

未来方向

The future directions for research on 1-(Methylsulfonyl)-1H-benzimidazol-2-amine or similar compounds could involve further exploration of their potential therapeutic applications. For instance, azaindole-based frameworks, which can include a methylsulfonyl group, are being explored as potential antiviral agents . Additionally, the development of safer and more efficient synthetic routes for these compounds is an active area of research .

属性

IUPAC Name |

1-methylsulfonylbenzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c1-14(12,13)11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUVPGKUELYOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C2=CC=CC=C2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629457 | |

| Record name | 1-(Methanesulfonyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methylsulfonyl)-1H-benzimidazol-2-amine | |

CAS RN |

915922-50-8 | |

| Record name | 1-(Methanesulfonyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。